2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde
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Overview
Description
2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde is a heterocyclic compound that features a furan ring substituted with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde typically involves the condensation of 2-methylbenzimidazole with a furan derivative under specific conditions. One common method involves the use of a formylation reaction, where the furan ring is functionalized with a formyl group in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
Oxidation: 2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carboxylic acid.
Reduction: 2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the furan ring.
5-Formylfuran-3-carboxylic acid: Contains the furan ring with a formyl group but lacks the benzimidazole moiety.
Uniqueness
2-Methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde is unique due to its combined furan and benzimidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-5-(1-methylbenzimidazol-2-yl)furan-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-10(8-17)7-13(18-9)14-15-11-5-3-4-6-12(11)16(14)2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQZOBMBAKOGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=NC3=CC=CC=C3N2C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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